molecular formula C28H27NO7 B2669316 (Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951978-79-3

(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2669316
CAS RN: 951978-79-3
M. Wt: 489.524
InChI Key: BBEZBBLGGYMZSC-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C28H27NO7 and its molecular weight is 489.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Research

  • The compound has been utilized in the synthesis of novel chemical derivatives. For example, its structural similarity to various benzoxazine compounds has been explored for synthesizing novel derivatives with potential applications in different fields, like octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are ABC ring models of saframycins (Saito et al., 1997).

Polymer Chemistry

  • The compound's framework is relevant in the field of polymer chemistry. For instance, benzoxazine monomers related to this compound have been synthesized and utilized in copolymerization studies. These studies examine the thermal and mechanical properties of the resulting polymers, which can be significant in material science and engineering (Wang et al., 2012).

Biological Activity Studies

  • Research on compounds structurally similar to (Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has included studying their biological activities. For example, studies have been conducted on quinone derivatives to explore their potential activity against specific viruses and pathogens (Valderrama et al., 2002).

Material Science

  • The structural attributes of this compound have been investigated for applications in material science. For instance, the study of benzoxazine compounds and their derivatives for the development of new materials with improved properties, such as enhanced thermal stability or specific mechanical characteristics (Veranitisagul et al., 2011).

Pharmacological Research

  • While directly related pharmacological studies of the compound itself might be limited, its structural analogs have been examined in pharmacological contexts. For example, pyrazolo[3,4-d]oxazines, which share a similar benzoxazine core, have been evaluated for their potential as phosphodiesterase type 4 inhibitors, highlighting the relevance of such structures in drug discovery (Raboisson et al., 2003).

properties

IUPAC Name

(2Z)-8-[(3-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-7-5-6-17(12-19)14-29-15-21-22(35-16-29)11-9-20-25(30)24(36-27(20)21)13-18-8-10-23(32-2)28(34-4)26(18)33-3/h5-13H,14-16H2,1-4H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEZBBLGGYMZSC-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=CC=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=CC=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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